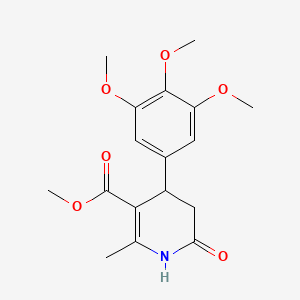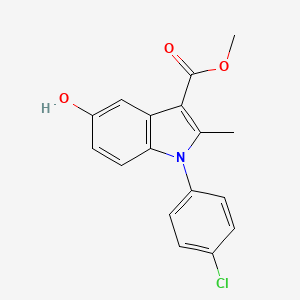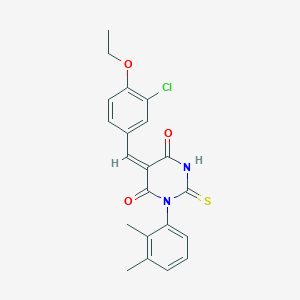
3-(9H-carbazol-9-yl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)propanohydrazide, also known as CPZEN-45, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-(9H-carbazol-9-yl)propanohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(9H-carbazol-9-yl)propanohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy balance. Additionally, 3-(9H-carbazol-9-yl)propanohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-(9H-carbazol-9-yl)propanohydrazide has been found to have a range of biochemical and physiological effects, including the modulation of cellular metabolism, the inhibition of cancer cell growth, and the protection of neurons from damage. 3-(9H-carbazol-9-yl)propanohydrazide has also been shown to have anti-inflammatory effects and may be useful for treating inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(9H-carbazol-9-yl)propanohydrazide in lab experiments is its well-characterized synthesis method, which produces high yields of pure compound. Additionally, 3-(9H-carbazol-9-yl)propanohydrazide has been extensively studied for its biochemical and physiological effects, making it a reliable tool for investigating various cellular processes. One limitation of using 3-(9H-carbazol-9-yl)propanohydrazide is its relatively narrow range of applications, as it has primarily been studied in the context of neuroscience and cancer research.
Orientations Futures
There are several potential future directions for research involving 3-(9H-carbazol-9-yl)propanohydrazide. One area of interest is the development of new drugs based on the structure of 3-(9H-carbazol-9-yl)propanohydrazide, which may have improved efficacy and safety profiles compared to existing drugs. Additionally, further investigation into the mechanism of action of 3-(9H-carbazol-9-yl)propanohydrazide may lead to the discovery of new signaling pathways involved in cellular metabolism and gene expression. Finally, research into the potential applications of 3-(9H-carbazol-9-yl)propanohydrazide in other fields, such as immunology and infectious disease, may uncover new therapeutic uses for this compound.
Méthodes De Synthèse
The synthesis of 3-(9H-carbazol-9-yl)propanohydrazide involves the reaction of 3-(9H-carbazol-9-yl)propanoic acid with hydrazine hydrate in the presence of a catalyst. This method has been optimized to produce high yields of pure 3-(9H-carbazol-9-yl)propanohydrazide, making it a reliable and efficient process for producing this compound.
Applications De Recherche Scientifique
3-(9H-carbazol-9-yl)propanohydrazide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(9H-carbazol-9-yl)propanohydrazide has been found to have neuroprotective effects and may be useful for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(9H-carbazol-9-yl)propanohydrazide has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, 3-(9H-carbazol-9-yl)propanohydrazide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
3-carbazol-9-ylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-17-15(19)9-10-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLOSMKTBCBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Carbazol-9-yl-propionic acid hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)

![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)

![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)
![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
amino]methyl}phenol](/img/structure/B5110657.png)
![2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)

![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)
